REACTION_CXSMILES
|
C(=S)([S-])[S-:2].[Na+].[Na+].[C:7]([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])(=[O:10])[CH:8]=[CH2:9]>Cl>[CH2:12]([O:11][C:7](=[O:10])[CH:8]([SH:2])[CH3:9])[CH:13]([CH3:15])[CH3:14] |f:0.1.2|
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C([S-])([S-])=S.[Na+].[Na+]
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(C)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
Under stirring at -10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Post stirring
|
Type
|
CUSTOM
|
Details
|
After the phase separation the organic phase
|
Type
|
DISTILLATION
|
Details
|
was fractionally distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(C(C)S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |